![molecular formula C11H19IO B13065895 2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13065895.png)
2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes an iodomethyl group and a methoxy group attached to a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[2.2.1]heptane derivative.
Introduction of Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, often using reagents such as iodine and a suitable halogen carrier.
Methoxylation: The methoxy group is introduced through nucleophilic substitution reactions, using methanol or other methoxy sources under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of various substituted bicyclo[2.2.1]heptane derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Applications De Recherche Scientifique
2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodomethyl group can undergo nucleophilic substitution, while the methoxy group can act as a leaving group or participate in hydrogen bonding. These properties make it a versatile compound in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane: Lacks the iodomethyl group, leading to different reactivity.
2-Iodomethyl-3,3-dimethylbicyclo[2.2.1]heptane: Lacks the methoxy group, affecting its chemical behavior.
2-Methoxy-3,3-dimethylbicyclo[2.2.1]heptane: Lacks the iodomethyl group, resulting in different applications.
Uniqueness
2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[22
Propriétés
Formule moléculaire |
C11H19IO |
|---|---|
Poids moléculaire |
294.17 g/mol |
Nom IUPAC |
2-(iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19IO/c1-10(2)8-4-5-9(6-8)11(10,7-12)13-3/h8-9H,4-7H2,1-3H3 |
Clé InChI |
IQGYYFJZOITVKG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C2)C1(CI)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


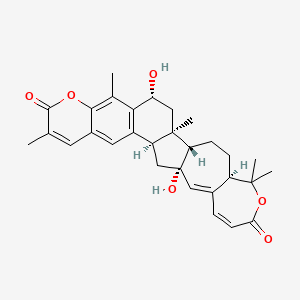

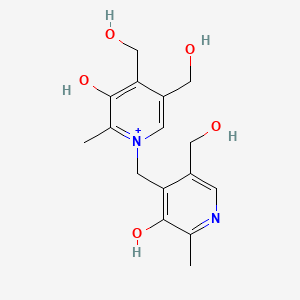
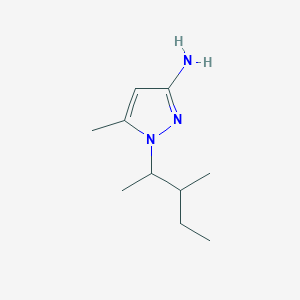
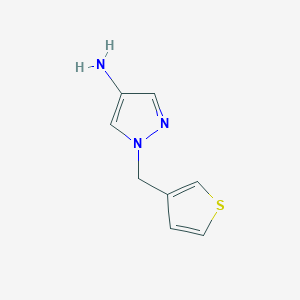

![(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13065852.png)
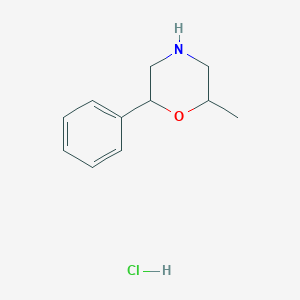
![Ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B13065870.png)
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065872.png)

![2-{[(4-bromophenyl)thio]methyl}-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13065881.png)
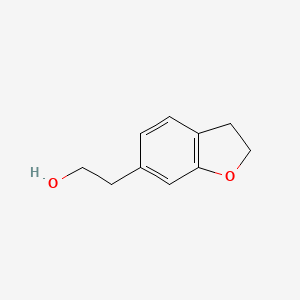
![2-imino-1-methyl-5-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}dihydro-1H-imidazol-4-one](/img/structure/B13065896.png)
